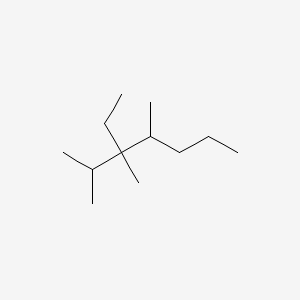
3-Ethyl-2,3,4-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,3,4-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with ethyl and methyl groups. This process typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of alkyl halides under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in a hydrocarbon cracking process. This method allows for the selective formation of branched alkanes from larger hydrocarbon molecules, optimizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,3,4-trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the formation of alkyl halides.
Combustion: Complete combustion of this compound produces carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone under high temperatures.
Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.
Combustion: Oxygen in the presence of a flame or spark.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Alkyl halides such as 3-chloro-2,3,4-trimethylheptane.
Combustion: Carbon dioxide and water.
Scientific Research Applications
3-Ethyl-2,3,4-trimethylheptane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,3,4-trimethylheptane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions with biological membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
- 2,3,3-Trimethylheptane
- 3-Ethyl-2-methylhexane
- 2,2,4-Trimethylpentane
Comparison: 3-Ethyl-2,3,4-trimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity due to the presence and position of its ethyl and methyl groups.
Properties
CAS No. |
62199-18-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,3,4-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-9-11(5)12(6,8-2)10(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
YZXMDESZKHUODO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















